molecular formula C23H25N7O B3006498 (E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799831-20-2

(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B3006498
CAS No.: 799831-20-2
M. Wt: 415.501
InChI Key: XEQMEILRSPJQOZ-JFLMPSFJSA-N
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Description

(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H25N7O and its molecular weight is 415.501. The purity is usually 95%.
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Biological Activity

(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound belongs to the pyrroloquinoxaline derivatives, which are known for various therapeutic applications, including anticancer and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₅O, with a molecular weight of approximately 367.5 g/mol. The structural characteristics include:

  • InChI Key : CGZCKCPQKWQEJF-UHFFFAOYSA-N
  • Canonical SMILES : CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCC)N

These features suggest that the compound may interact with various biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions.

The biological activity of this compound is believed to involve its interaction with specific receptors and enzymes involved in cellular signaling pathways. Preliminary studies indicate that this compound may inhibit key pathways associated with tumor growth and proliferation, such as the PI3K/AKT signaling pathway.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown promising results. In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT116).

Cell Line IC50 (µM)
Caco-237.4
HCT1168.9

These findings suggest that the compound may act as a potent inhibitor of cancer cell growth through mechanisms that induce apoptosis and inhibit cell cycle progression.

Mechanistic Studies

Mechanistic studies have indicated that this compound may exert its effects by modulating the expression of genes involved in apoptosis and cell survival. For example, treatment with this compound has been shown to significantly alter the expression levels of PI3K and AKT in treated cells, leading to increased apoptosis markers such as caspase activation.

Case Studies

In a recent study published in Frontiers in Pharmacology, researchers evaluated the effects of this compound on human colon cancer models. The study reported:

  • Inhibition of Proliferation : The compound effectively reduced cell viability in a dose-dependent manner.
  • Induction of Apoptosis : Flow cytometry analysis revealed increased apoptotic cells after treatment with the compound.
  • Target Engagement : Molecular docking studies confirmed binding affinity to key proteins in the PI3K/AKT pathway.

Properties

IUPAC Name

2-amino-N-hexyl-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O/c1-2-3-4-7-12-26-23(31)19-20-22(29-18-9-6-5-8-17(18)28-20)30(21(19)24)27-15-16-10-13-25-14-11-16/h5-6,8-11,13-15H,2-4,7,12,24H2,1H3,(H,26,31)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQMEILRSPJQOZ-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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